molecular formula C21H27N3O3 B185019 N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide CAS No. 56767-35-2

N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

Cat. No.: B185019
CAS No.: 56767-35-2
M. Wt: 369.5 g/mol
InChI Key: XDMRFEFMEXUCBH-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with methoxyphenyl groups, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide typically involves the reaction of 4-methoxyphenylpiperazine with a suitable propanamide derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may also involve steps like purification through recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, ethanol, acetonitrile

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide
  • N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pentanamide
  • N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]hexanamide

Uniqueness

N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide stands out due to its specific substitution pattern and the presence of the piperazine ring, which imparts unique chemical and biological properties

Properties

CAS No.

56767-35-2

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C21H27N3O3/c1-26-18-9-7-17(8-10-18)22-21(25)11-12-23-13-15-24(16-14-23)19-5-3-4-6-20(19)27-2/h3-10H,11-16H2,1-2H3,(H,22,25)

InChI Key

XDMRFEFMEXUCBH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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